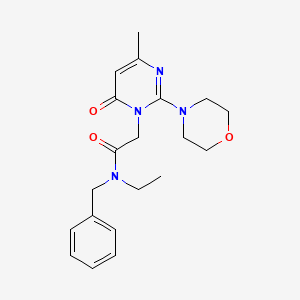

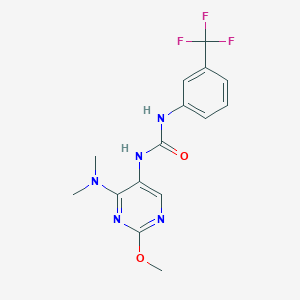

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile, also known as DMOP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOP is a nitrile derivative that contains a dimethylamino group and an oxan-4-yl group, making it a versatile compound that can be used in a variety of research applications. In

Aplicaciones Científicas De Investigación

Weak Interactions in Polymorph Development

Researchers have characterized structures like 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs, closely related to 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile. They used X-ray diffraction and spectroscopic methods to study the influence of weak interactions in the solid state. These polymorphs are formed due to non-covalent interactions influenced by weak interactions and solvents used in crystallization (Tewari et al., 2011).

Fluorescence Microscopy

A compound similar to 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile, namely 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), has been synthesized for its unique fluorescence properties. It shows solvent polarity and viscosity-dependent fluorescence emission, making it useful for fluorescence microscopy (Jacobson et al., 1996).

Catalytic Activity

Dimethylamino derivatives like 3-(dimethylamino)propylimino butan-2-one oxime have been used to produce nickel(II) complexes with oximato bridges. These complexes, especially the tetranuclear ones, exhibited significant catecholase-like activity, catalyzing the oxidation of catechols to o-quinones (Das et al., 2013).

Polymer Chemistry

Compounds like 3-(dimethylamino)-2-(oxan-4-yl)propanenitrile have been used in polymer chemistry. For example, tetrafluoroallene reacts with bistrifluoromethyl nitroxide to form materials like perfluoro-1,3-bis(dimethylamino-oxy)propan-2-one (Banks et al., 1972).

Cycloaddition Reactions

Intriguingly, dimethylaminonitrile derivatives have been studied in [3 + 2] intramolecular cycloaddition reactions. The activation energies and reaction mechanisms of these reactions offer insights into the formation and behavior of various chemical bonds (Adjieufack et al., 2018).

Heterocyclic Synthesis

These compounds are instrumental in synthesizing various heterocyclic compounds. For instance, using 3-(benzothiazol-2-yl)-2-(N,N-dimethylamino)methylene-3-oxopropanenitrile as a building block, researchers have synthesized a range of heterocycles for potential biological screening (Dawood et al., 1999).

Catalysis in Hydrogenation

These chemical structures also play a role in catalytic processes, such as the hydrogenation of dimethyl malonate to produce 1,3-propanediol, a key monomer in polymer manufacturing (Zheng et al., 2017).

Nonlinear Optical Properties

Derivatives of 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile have been synthesized for their nonlinear optical properties, useful in applications like optical limiters and broadband nonlinear refractive materials (Wu et al., 2017).

Propiedades

IUPAC Name |

3-(dimethylamino)-2-(oxan-4-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-12(2)8-10(7-11)9-3-5-13-6-4-9/h9-10H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAMZQBNRWCXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C#N)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)

![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)

![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)